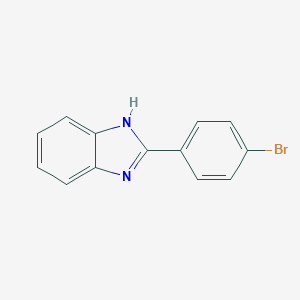

2-(4-Bromophenyl)benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWMGOSKROWAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301527 | |

| Record name | 2-(4-Bromophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-74-4 | |

| Record name | 2622-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the One-Pot Synthesis of 2-(4-Bromophenyl)benzimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the efficient one-pot synthesis of 2-(4-Bromophenyl)benzimidazole, a crucial scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings, compare various catalytic systems, provide detailed experimental protocols, and offer insights into process optimization.

Introduction: The Strategic Importance of 2-Arylbenzimidazoles

The benzimidazole nucleus is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring nucleotides allows it to readily interact with biological macromolecules, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4]

Within this class, this compound serves as a key synthetic intermediate. The bromo-functional group provides a versatile handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures for drug discovery programs.

The traditional multi-step synthesis of these compounds often involves harsh reaction conditions, tedious purification procedures, and significant waste generation.[5] Consequently, the development of one-pot methodologies, which combine multiple reaction steps into a single operation, represents a significant advancement. These processes are not only more time- and cost-effective but also align with the principles of green chemistry by reducing solvent usage and energy consumption.[6][7][8][9]

The Core Reaction: Mechanistic Insights

The one-pot synthesis of this compound from o-phenylenediamine and 4-bromobenzaldehyde is fundamentally an oxidative cyclocondensation reaction.[2] Understanding the mechanism is paramount for rational catalyst selection and condition optimization.

The reaction proceeds through two key stages:

-

Schiff Base Formation: The process initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This is followed by dehydration to form a Schiff base intermediate (an imine).

-

Oxidative Cyclization: The second amino group then attacks the imine carbon in an intramolecular fashion, forming a dihydrobenzimidazole intermediate. This intermediate is subsequently oxidized to the aromatic benzimidazole product. This oxidation is a critical step and often requires a catalyst or an external oxidant.[2][10]

The overall efficiency and selectivity of the synthesis are heavily dependent on the catalyst and reaction conditions, which facilitate both the condensation and the crucial oxidation step.[11]

Caption: Generalized mechanism for the one-pot synthesis of 2-arylbenzimidazoles.

Methodologies for One-Pot Synthesis

Numerous catalytic systems have been developed for this transformation, ranging from metal-based catalysts to greener, metal-free alternatives. Below, we discuss two distinct, field-proven protocols.

Protocol A: Lanthanum Chloride Catalysis in Acetonitrile

Principle and Rationale: Lanthanum(III) chloride (LaCl₃) is an efficient and mild Lewis acid catalyst.[5] It activates the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the diamine. The reaction proceeds smoothly at room temperature, making it an energy-efficient method. Acetonitrile is often the solvent of choice due to its ability to dissolve the reactants and facilitate product isolation.[5][12]

Detailed Experimental Protocol:

-

To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL), add 4-bromobenzaldehyde (1.0 mmol).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (1:2) mobile phase.

-

Upon completion (typically 2-4 hours), pour the reaction mixture into ice-cold water.[5]

-

The product will precipitate out of the solution.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.[6]

Advantages:

Limitations:

-

Requires a metal-based catalyst.

-

Acetonitrile is a volatile and relatively toxic organic solvent.

Protocol B: Catalyst-Free Synthesis under Thermal, Solvent-Free Conditions

Principle and Rationale: This approach leverages the principles of green chemistry by eliminating both the catalyst and the solvent.[9] The reactants are ground together and heated, which provides the necessary energy to overcome the activation barrier. The reaction proceeds in the molten state, offering excellent atom economy.[9]

Detailed Experimental Protocol:

-

In a mortar, thoroughly grind a mixture of o-phenylenediamine (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) with a pestle at room temperature until a molten mixture is formed.[9]

-

Transfer the mixture to a round-bottom flask.

-

Heat the reaction mixture at 140°C for 1-2 hours.[9][11] Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Wash the resulting solid with water to remove any unreacted starting materials.

-

Crystallize the product from an ethanol-water mixture to yield the pure compound.[9]

Advantages:

-

Solvent-free and catalyst-free, making it environmentally benign.[9]

-

High atom economy and operational simplicity.[9]

-

Reduced reaction times compared to some solution-phase methods.[9]

Limitations:

-

Requires high temperatures, which may not be suitable for thermally sensitive substrates.

-

The reaction may be less controlled compared to solution-phase synthesis.

Comparative Analysis and Optimization

The choice of synthetic route depends on factors such as available equipment, desired purity, scale, and environmental considerations.

| Parameter | Protocol A (LaCl₃) | Protocol B (Solvent-Free) | Protocol C (DDQ/Microwave)[13] |

| Catalyst/Promoter | Lanthanum Chloride (10 mol%) | None | DDQ (60 mol%) |

| Solvent | Acetonitrile | None | Acetonitrile |

| Temperature | Room Temperature | 140°C | Microwave Irradiation |

| Typical Time | 2-4 hours | 1-2 hours | 5-9 minutes |

| Yield | Good to Excellent[5] | High[9] | High[13] |

| Green Chemistry | Moderate | Excellent | Good (fast, but uses solvent) |

| Workup | Precipitation & Filtration | Washing & Filtration | Evaporation & Filtration |

Troubleshooting Common Issues:

-

Low Yield: Ensure the purity of starting materials. In catalytic reactions, the catalyst quality is crucial. For thermal methods, ensure uniform heating. Incomplete conversion can be addressed by extending the reaction time.

-

Side Product Formation: Over-oxidation or side reactions can occur. Lowering the temperature or using a milder oxidant can be beneficial. Purification by column chromatography may be necessary if recrystallization is insufficient.

-

Reaction Stalls: This may indicate catalyst deactivation or insufficient energy input. In thermal reactions, ensure the temperature is maintained. In catalytic reactions, check for impurities that might poison the catalyst.

Caption: A standard workflow for the synthesis and analysis of the target compound.

Safety and Handling

-

o-Phenylenediamine: This compound is toxic and a suspected mutagen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

4-Bromobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

-

Solvents: Acetonitrile is flammable and toxic. Handle in a fume hood away from ignition sources.

-

High Temperatures: When performing thermal reactions, use appropriate heating mantles and glassware, and take precautions against thermal burns.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion and Future Outlook

The one-pot synthesis of this compound from o-phenylenediamine and 4-bromobenzaldehyde is a highly efficient and versatile transformation. Methodologies employing mild Lewis acid catalysts like LaCl₃ or green, solvent-free thermal conditions offer significant advantages over traditional multi-step approaches.[5][9] Further research is directed towards the use of even more sustainable catalysts, such as heterogeneous nanocatalysts or biocatalysts, and the application of flow chemistry to enable safer and more scalable production.[2][3][14] The continued optimization of these synthetic routes is critical for accelerating the discovery and development of new benzimidazole-based therapeutics.

References

- 1. ijpsm.com [ijpsm.com]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 4. CAS 2622-74-4: 2-(4-bromophenyl)-1H-benzimidazole [cymitquimica.com]

- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions [file.scirp.org]

- 7. tandfonline.com [tandfonline.com]

- 8. [PDF] Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. ijariie.com [ijariie.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

A Technical Guide to the Phillips-Ladenburg Synthesis of 2-Arylbenzimidazoles

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-arylbenzimidazoles, a core scaffold in medicinal chemistry. We will delve into the foundational Phillips-Ladenburg reaction, explore its mechanistic underpinnings, present modern, field-proven experimental protocols, and discuss critical parameters for process optimization and troubleshooting.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged heterocyclic motif in pharmaceutical sciences.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[3] Consequently, robust and efficient synthesis of substituted benzimidazoles is a cornerstone of modern drug discovery.

Historically, two classical methods have dominated the construction of this scaffold: the Phillips-Ladenburg synthesis , which involves the condensation of an o-phenylenediamine with a carboxylic acid, and the Weidenhagen reaction , which utilizes an aldehyde.[2][3][4] While distinct, modern synthetic chemistry often treats the aldehyde-based route as a highly significant and practical variation of the core condensation strategy due to the wide availability of aldehydes and often milder reaction conditions. This guide will cover the classical Phillips-Ladenburg approach and its indispensable modern counterpart using aryl aldehydes.

Reaction Mechanism: A Tale of Two Carbonyls

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The pathway to the benzimidazole core differs significantly depending on whether a carboxylic acid or an aldehyde is used as the carbonyl source.

The Classical Phillips-Ladenburg Pathway (from Carboxylic Acids)

The original Phillips-Ladenburg synthesis typically requires harsh conditions, such as heating with strong mineral acids like HCl or polyphosphoric acid (PPA), to drive the condensation.[2][5][6] The reaction proceeds through an initial acylation followed by cyclization and dehydration.

Mechanistic Steps:

-

Amide Formation: One of the nucleophilic amino groups of the o-phenylenediamine attacks the protonated carboxylic acid to form an N-acyl-o-phenylenediamine (an o-aminoanilide) intermediate after dehydration.[3][5]

-

Intramolecular Cyclization: Under acidic conditions, the second amino group attacks the amide carbonyl carbon.

-

Aromatization: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic benzimidazole ring.

Caption: Phillips-Ladenburg reaction mechanism using a carboxylic acid.

The Modern Condensation Pathway (from Aldehydes)

The reaction of o-phenylenediamines with aldehydes has become a more prevalent approach due to milder conditions and the vast commercial availability of diverse aldehydes.[7] This pathway involves the formation of a Schiff base, followed by cyclization and a critical oxidation step to achieve aromatization.

Mechanistic Steps:

-

Schiff Base Formation: One amino group of the diamine attacks the aldehyde carbonyl, forming a hemiaminal which subsequently dehydrates to yield a Schiff base (imine) intermediate.[8]

-

Intramolecular Cyclization: The remaining amino group performs an intramolecular attack on the imine carbon, forming a non-aromatic 1,2-dihydrobenzimidazole ring.[8]

-

Oxidative Aromatization: The dihydrobenzimidazole intermediate is then oxidized to the final aromatic benzimidazole product. This oxidation can be spontaneous (using atmospheric oxygen) or promoted by a specific oxidant or catalyst.[2][7]

Caption: Reaction mechanism for 2-arylbenzimidazole synthesis from an aldehyde.

Experimental Protocol: A Catalytic, One-Pot Synthesis

This section provides a representative, self-validating protocol for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, utilizing a modern, efficient heterogeneous catalyst. This approach prioritizes mild conditions, simple work-up, and catalyst recyclability.[9]

Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| o-Phenylenediamine (OPDA) | 108.14 | 1.0 | 108 mg | Ensure high purity. |

| Benzaldehyde | 106.12 | 1.2 | 127 mg (122 µL) | Use freshly distilled if necessary. |

| 10 wt% MgO@DFNS catalyst | N/A | N/A | 10 mg | Heterogeneous, recyclable catalyst. |

| Ethanol (EtOH) | 46.07 | N/A | 10 mL | Reagent grade. |

| Ethyl Acetate | 88.11 | N/A | ~50 mL | For TLC and chromatography. |

| Hexane | 86.18 | N/A | ~50 mL | For TLC and chromatography. |

Step-by-Step Methodology

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol), benzaldehyde (1.2 mmol), and the MgO@DFNS catalyst (10 wt%).

-

Solvent Addition: Add ethanol (10 mL) to the flask.

-

Reaction: Stir the mixture vigorously at ambient temperature (25 °C) for 4 hours. The reaction is open to the air, which facilitates the oxidative aromatization step.

-

Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should be UV-active and stain with iodine.

-

Catalyst Recovery: Upon completion, filter the reaction mixture through a short pad of celite or a sintered glass funnel to recover the solid heterogeneous catalyst. Wash the catalyst with a small amount of ethanol. The recovered catalyst can be dried and reused for subsequent runs.

-

Work-Up: Transfer the filtrate to a separatory funnel and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (3:1 Hexane:Ethyl Acetate) to yield the pure 2-phenylbenzimidazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General experimental workflow for 2-arylbenzimidazole synthesis.

Process Optimization and Causality

Achieving high yield, purity, and selectivity requires a nuanced understanding of how each parameter influences the reaction outcome. The choice of catalyst is often the most critical factor.

Impact of Catalysis

The evolution from stoichiometric mineral acids to catalytic systems represents the most significant advance in benzimidazole synthesis. The catalyst's role is multifaceted: it can activate the carbonyl group, facilitate the cyclization, and promote the final oxidation.

| Catalyst System | Typical Conditions | Key Advantages | Reference |

| Classical Acid (PPA, HCl) | High Temp (150-250 °C) | Inexpensive, well-established. | [2][4] |

| Lewis Acid (Er(OTf)₃) | Room Temp, Water | Mild conditions, can control selectivity for 1,2-disubstituted products. | [8] |

| Gold Nanoparticles (Au/TiO₂) | Room Temp, CHCl₃:MeOH | Highly efficient, ambient conditions, excellent yields for diverse substrates. | [7][10] |

| Heterogeneous (MgO@DFNS) | Room Temp, Ethanol | Easily recoverable and reusable, environmentally benign ("green") approach. | [9] |

| Cobalt (II) Chloride | Reflux, Acetonitrile | Simple, efficient for a range of aryl aldehydes. | [11] |

Troubleshooting Common Issues

| Issue | Probable Cause | Recommended Solution |

| Low or No Product Yield | Inactive catalyst; suboptimal solvent; insufficient reaction time or temperature. | Screen different catalysts from the table above. Perform a solvent screen (e.g., EtOH, MeOH, ACN). Increase reaction time and monitor by TLC.[9] |

| Formation of 1,2-Disubstituted Byproduct | Excess aldehyde (e.g., 2:1 aldehyde:diamine ratio); catalyst choice. | Use a strict 1:1 or 1.1:1 ratio of aldehyde to diamine. Certain catalysts like Er(OTf)₃ can selectively produce this byproduct if desired.[8] |

| Difficult Product Purification | Homogeneous catalyst is difficult to remove; formation of colored impurities. | Switch to a heterogeneous catalyst for simple filtration-based removal.[9] Using o-phenylenediamine dihydrochloride can sometimes yield cleaner reactions. |

Conclusion

The Phillips-Ladenburg synthesis and its modern variants remain the most powerful and versatile methods for accessing the medicinally vital 2-arylbenzimidazole core. While classical protocols often required harsh conditions, the contemporary synthetic chemist has a vast toolkit of advanced catalytic systems that enable these transformations under mild, efficient, and environmentally conscious conditions. A thorough understanding of the underlying mechanisms and the causal relationships between reaction parameters is essential for designing robust synthetic routes and overcoming common challenges, ultimately accelerating the discovery and development of novel benzimidazole-based therapeutics.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. adichemistry.com [adichemistry.com]

- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. eijppr.com [eijppr.com]

Structural Elucidation of 2-(4-Bromophenyl)benzimidazole: A Guide to Synthesis and Spectroscopic Characterization by NMR and IR

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, forming the structural backbone of numerous pharmacologically active agents. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of this compound. We delve into the principles and practical application of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for unambiguous structural elucidation. This document serves as a practical reference for researchers, offering field-proven protocols, in-depth spectral analysis, and the causal reasoning behind the observed spectroscopic data.

Introduction and Significance

The benzimidazole scaffold is a privileged structure in drug discovery, renowned for its diverse biological activities. The fusion of a benzene ring with an imidazole ring creates a unique molecular architecture that can interact with a wide range of biological targets. The introduction of a 4-bromophenyl substituent at the 2-position enhances the molecule's lipophilicity and introduces a site for further synthetic modification, making this compound a valuable intermediate. Its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.[1] Given its importance, a robust and reliable method for its synthesis and characterization is essential for any laboratory working with this molecular class.

Synthesis: The Phillips-Ladenburg Condensation

The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine derivative with an aldehyde.[2][3] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzimidazole product.

The synthesis of this compound is achieved by reacting o-phenylenediamine with 4-bromobenzaldehyde.[4] Various oxidizing agents and conditions can be employed to facilitate the cyclization step.[5]

References

- 1. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 4. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the UV-Vis Absorption Spectrum of 2-(4-Bromophenyl)benzimidazole

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the Ultraviolet-Visible (UV-Vis) absorption spectrum of 2-(4-Bromophenyl)benzimidazole. This compound, featuring a benzimidazole core linked to a bromophenyl group, is of significant interest in medicinal chemistry for its potential pharmacological activities.[1] Understanding its electronic properties through UV-Vis spectroscopy is fundamental for quality control, quantification, and interaction studies. This document details the underlying electronic transitions, provides a field-proven experimental protocol, and offers insights into spectral interpretation, empowering researchers to leverage this powerful analytical technique effectively.

Introduction

1.1 The Significance of this compound

This compound is a heterocyclic organic compound built upon a fused benzene and imidazole ring system.[1] This benzimidazole scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The addition of a bromophenyl group at the 2-position modulates the molecule's electronic and steric properties, making it a valuable candidate in medicinal research, with studies pointing towards potential antimicrobial and anticancer activities.[1] Characterizing this molecule is a prerequisite for its development, and UV-Vis spectroscopy serves as a rapid, reliable, and accessible first step in this process.

1.2 Fundamentals of UV-Vis Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet (190-400 nm) and visible light by a molecule.[2] This absorption of energy promotes electrons from a low-energy ground state to a higher-energy excited state.[2] The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—functional groups containing π-bonds (like double or triple bonds) and atoms with non-bonding lone pair electrons (n-electrons).[3]

The relationship between absorbance (A), concentration (c), and the path length (l) of the light through the sample is described by the Beer-Lambert Law:

A = εcl

Where ε is the molar absorptivity or extinction coefficient, a constant that is intrinsic to the molecule at a specific wavelength.[4] This law is the foundation for using UV-Vis spectroscopy for the quantitative analysis of compounds.[2]

Core Principles of Analysis

2.1 Chromophores and Electronic Transitions in this compound

The UV-Vis spectrum of this compound is dominated by its extensive conjugated system, which acts as a powerful chromophore. The key electronic transitions responsible for its absorption profile are:

-

π → π* (Pi to Pi Star) Transitions: These are high-energy, high-intensity transitions that occur in molecules with conjugated π systems, such as the fused aromatic rings of the benzimidazole core and the attached bromophenyl ring.[5] Electrons in a bonding π-orbital are excited to an anti-bonding π* orbital.[6] These transitions typically result in strong absorption bands.

-

n → π* (n to Pi Star) Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen atoms of the imidazole ring, to an anti-bonding π* orbital.[6] These transitions are generally of lower energy and significantly lower intensity (smaller ε value) compared to π → π* transitions.[5]

The fusion of the benzene and imidazole rings, coupled with the conjugation to the bromophenyl group, creates a large delocalized π-electron system. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated chromophores.[5]

2.2 The Influence of the Solvent Environment (Solvatochromism)

The choice of solvent is not merely a matter of solubility; it can actively influence the UV-Vis spectrum. This phenomenon, known as solvatochromism, arises from differential solvation of the molecule's ground and excited states.

-

Polar Solvents: Polar solvents can interact with the molecule through dipole-dipole interactions or hydrogen bonding. For π → π* transitions, an increase in solvent polarity often leads to a small bathochromic (red) shift. Conversely, for n → π* transitions, increasing solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths. This is because the non-bonding lone pair electrons can be stabilized by hydrogen bonding with protic solvents (like ethanol or methanol), increasing the energy required to excite them.[7]

-

Aprotic vs. Protic Solvents: Protic solvents (e.g., ethanol) can form hydrogen bonds with the nitrogen atoms in the benzimidazole ring, while aprotic solvents (e.g., acetonitrile, cyclohexane) cannot.[7] This makes a comparison of spectra in different solvent types a useful tool for identifying n → π* transitions.

For robust and reproducible analysis, a solvent that is transparent in the target UV range is essential.[8] Solvents have a "UV cutoff" wavelength, below which they absorb strongly and cannot be used.[9]

Experimental Protocol: Acquiring the UV-Vis Spectrum

This protocol describes a self-validating system for obtaining a high-quality UV-Vis absorption spectrum.

3.1 Materials and Instrumentation

-

Analyte: this compound, solid powder (>97% purity).

-

Solvent: HPLC-grade or spectroscopy-grade Acetonitrile (CH₃CN). Rationale: Acetonitrile is an excellent choice due to its low UV cutoff (~190 nm) and its polar aprotic nature, minimizing specific hydrogen bonding interactions while providing good solubility for the analyte.[9]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched pair of 1 cm path length quartz cuvettes. Rationale: Quartz is required for measurements below 300 nm, as glass absorbs UV radiation.

-

Equipment: Calibrated analytical balance, Class A volumetric flasks, and micropipettes.

3.2 Step-by-Step Measurement Procedure

3.2.1 Preparation of Stock Solution (e.g., 100 µg/mL)

-

Accurately weigh approximately 10.0 mg of this compound using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL Class A volumetric flask.

-

Add approximately 70 mL of acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Carefully add acetonitrile up to the calibration mark. Stopper and invert the flask 15-20 times to ensure homogeneity. This is the Stock Solution .

3.2.2 Preparation of Working Solution (e.g., 5 µg/mL)

-

Pipette 5.00 mL of the Stock Solution into a 100 mL Class A volumetric flask.

-

Dilute to the calibration mark with acetonitrile.

-

Stopper and invert to mix thoroughly. This is the Working Solution . Rationale: This concentration is a starting point. The goal is to achieve a maximum absorbance between 0.2 and 1.0 A.U. for optimal accuracy. Further dilution may be necessary.

3.2.3 Instrument Setup and Baseline Correction

-

Turn on the spectrophotometer and its lamps (Deuterium and Tungsten). Allow the instrument to warm up for at least 20-30 minutes for stabilization.[10]

-

Set the scan parameters: Wavelength range from 400 nm down to 200 nm, with a scan speed of "medium" or "slow".[10]

-

Fill both quartz cuvettes with the pure acetonitrile solvent (the "blank").

-

Place the cuvettes in the reference and sample holders of the spectrophotometer.

-

Perform a baseline correction. This electronically subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.[10]

3.2.4 Sample Measurement

-

Remove the cuvette from the sample holder. Discard the blank solvent and rinse the cuvette twice with small aliquots of the Working Solution.

-

Fill the cuvette with the Working Solution and place it back into the sample holder.

-

Initiate the scan. The instrument will measure the absorbance of the sample relative to the reference blank across the specified wavelength range.

-

Save the resulting spectrum and record the wavelength(s) of maximum absorbance (λmax).

3.3 Workflow Diagram

Caption: Experimental workflow for UV-Vis spectral acquisition.

Spectral Analysis and Interpretation

4.1 Typical Absorption Spectrum

The UV-Vis spectrum of this compound in a non-protic solvent like acetonitrile is expected to exhibit two or three distinct absorption bands in the 200-350 nm region. The primary features are intense bands corresponding to π → π* transitions of the entire conjugated system. A much weaker, and sometimes obscured, shoulder may be present due to an n → π* transition.

4.2 Assignment of Electronic Transitions

Based on the structure and comparison with the parent benzimidazole molecule (which shows an absorption origin near 278 nm), the following assignments can be made[11]:

-

Band I (~300-320 nm): This is the longest wavelength absorption band and is attributed to the primary π → π* electronic transition involving the entire conjugated system, from the HOMO to the LUMO. Its position reflects the full extent of conjugation across the benzimidazole and bromophenyl rings.

-

Band II (~270-290 nm): A second, strong π → π* transition, often appearing with high molar absorptivity. This can be related to electronic excitations within the benzimidazole moiety itself, similar to the absorption of the parent compound.

-

Band III (~240-250 nm): A higher-energy π → π* transition, which may be associated with the bromophenyl portion of the molecule.

-

n → π* Transition: A weak n → π* transition is expected but may be masked by the much stronger π → π* bands. If visible, it would likely appear as a low-intensity shoulder on the long-wavelength side of the main absorption bands.

4.3 Quantitative Data Summary

The following table summarizes hypothetical but representative spectral data for this compound dissolved in acetonitrile.

| Band | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assigned Transition Type |

| I | ~310 | ~18,000 | π → π* (HOMO-LUMO) |

| II | ~282 | ~25,000 | π → π |

| III | ~245 | ~15,000 | π → π |

4.4 Electronic Transitions Diagram

Caption: Simplified energy diagram of key electronic transitions.

Applications in Research and Development

5.1 Purity Assessment and Quantification

Once a reference spectrum and molar absorptivity are established, UV-Vis spectroscopy becomes a powerful tool for routine quality control. The Beer-Lambert law allows for the rapid determination of the concentration of this compound in solution, essential for preparing samples for further assays or for monitoring reaction kinetics.[2] The shape of the spectrum can also serve as a fingerprint; the presence of unexpected peaks may indicate impurities.[12]

5.2 Probing Molecular Interactions

Changes in the UV-Vis spectrum can provide valuable insights into the molecule's interactions with its environment. For example, binding to a biological target like a protein or DNA can alter the electronic environment of the chromophore, leading to shifts in the λmax or changes in absorbance (hyperchromic or hypochromic effects). These spectral changes can be used to study binding events and determine binding constants.

Conclusion

The UV-Vis absorption spectrum of this compound is a direct reflection of its conjugated electronic structure. Governed primarily by intense π → π* transitions, the spectrum serves as a valuable analytical fingerprint. By following a robust experimental protocol with careful consideration of solvent choice, researchers can reliably obtain high-quality spectra for both qualitative identification and precise quantitative analysis. This guide provides the foundational knowledge and practical steps necessary for scientists to confidently apply UV-Vis spectroscopy in the characterization and development of this important benzimidazole derivative.

References

- 1. CAS 2622-74-4: 2-(4-bromophenyl)-1H-benzimidazole [cymitquimica.com]

- 2. longdom.org [longdom.org]

- 3. scribd.com [scribd.com]

- 4. eu-opensci.org [eu-opensci.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. youtube.com [youtube.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

Crystal Structure Analysis of 2-(4-Bromophenyl)benzimidazole: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of 2-(4-Bromophenyl)benzimidazole. Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, and a profound understanding of their three-dimensional structure is paramount for rational drug design and the engineering of novel materials.[1][2] This document navigates through the synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and detailed interpretation of the structural features of the title compound, offering field-proven insights for researchers and drug development professionals.

Foundational Principles: The "Why" of Structural Analysis

The biological activity and material properties of a molecule are not solely defined by its chemical formula but are intrinsically linked to its three-dimensional conformation and the way it interacts with its neighbors in the solid state. For a molecule like this compound, which possesses key functional groups for hydrogen bonding (N-H), halogen bonding (C-Br), and π-π stacking (aromatic rings), a detailed crystal structure analysis reveals:

-

Molecular Conformation: The precise bond lengths, bond angles, and the rotational orientation (dihedral angles) between the benzimidazole and bromophenyl rings.

-

Intermolecular Interactions: The specific non-covalent forces (e.g., hydrogen bonds, halogen bonds) that govern how molecules pack together.[3][4] These interactions are critical for predicting solubility, stability, and polymorphism.

-

Supramolecular Assembly: The overall crystal packing motif, which influences the macroscopic properties of the solid material.

This knowledge provides a validated, atom-resolution model that is indispensable for computational studies, such as molecular docking and quantum mechanics calculations.

Experimental Workflow: A Self-Validating Protocol

The journey from powder to a fully refined crystal structure involves a sequence of precise experimental steps. Each stage is designed to yield high-quality results that validate the subsequent steps.

Synthesis and Crystallization

The synthesis of 2-substituted benzimidazoles is robustly achieved through the condensation of an o-phenylenediamine with an appropriate aldehyde.[2][5][6] The presence of the bromine atom on the phenyl ring introduces specific electronic effects and provides a handle for further synthetic modifications or for directing intermolecular interactions.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in 15 mL of ethanol. Add 4-bromobenzaldehyde (1.0 mmol) to this solution.

-

Condensation Reaction: Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture. The acid catalyzes the condensation by protonating the aldehyde carbonyl group, making it more electrophilic.

-

Reflux: Heat the mixture to reflux for 4-6 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The formation of the benzimidazole ring from the diamine and aldehyde is a well-established, high-yielding process.[5]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution. Collect the crude solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Crystallization for SC-XRD: High-quality single crystals are essential for diffraction studies. Slow evaporation is a reliable method.

-

Dissolve the purified product in a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/hexane) to create a saturated solution.

-

Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

-

Well-formed, transparent crystals suitable for X-ray analysis will form as the solution becomes supersaturated.

-

Figure 1: General workflow for the synthesis and crystallization of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid. The workflow is systematic, ensuring data integrity from collection to final structural refinement.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker APEXII CCD area-detector) and cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.[7][8] Monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.

-

Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns (reflections) are collected. The positions and intensities of these reflections contain the information about the unit cell and the arrangement of atoms within it.

-

Data Reduction: The raw data is processed to integrate the reflection intensities and apply corrections for factors like absorption.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods (e.g., using SHELXS software) to generate an initial electron density map and a preliminary model of the molecular structure.[7]

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., using SHELXL software).[7] This iterative process optimizes the atomic coordinates, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed by parameters like the R-factor.

Figure 2: Standard workflow for single-crystal X-ray diffraction analysis.

Results and Discussion: Deciphering the Structure

While a dedicated entry for the parent this compound is not available, extensive data exists for closely related derivatives, which provides a robust framework for understanding its likely structural characteristics. We will draw upon data from N-substituted analogs to illustrate the core principles.[7][9]

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice are summarized in a standardized table. The data presented below is representative of this class of compounds.

| Parameter | Representative Value (for a related derivative[7]) | Significance |

| Chemical Formula | C₁₅H₁₃BrN₂ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight (Mᵣ) | 301.18 | Molar mass of the compound. |

| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | Pī | Defines the specific symmetry operations within the unit cell. |

| a (Å) | 9.0780 (18) | Unit cell dimension. |

| b (Å) | 9.1480 (18) | Unit cell dimension. |

| c (Å) | 9.2750 (19) | Unit cell dimension. |

| α (°) | 76.72 (3) | Unit cell angle. |

| β (°) | 78.44 (3) | Unit cell angle. |

| γ (°) | 61.05 (3) | Unit cell angle. |

| Volume (V) (ų) | 652.4 (2) | The volume of a single unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| Temperature (K) | 293 | The temperature at which the diffraction data was collected. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |

| Final R-factor [I > 2σ(I)] | 0.050 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Molecular Structure

The benzimidazole core itself is typically planar or nearly planar.[1][7] The most significant conformational variable is the dihedral angle between the plane of the benzimidazole system and the plane of the 2-position substituent, the 4-bromophenyl ring.

In related structures, this angle is often non-zero, indicating a twisted conformation. For instance, in 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole, the angle between the benzimidazole system and the attached bromophenyl ring is 44.5(2)°.[7] This twist is a result of steric hindrance between the ortho-hydrogens of the two ring systems. This non-planar arrangement has significant implications for the molecule's conjugation and its ability to fit into receptor binding pockets.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. For the parent N-H compound, classical hydrogen bonding is expected to be a dominant feature.

-

N-H···N Hydrogen Bonds: In N-unsubstituted benzimidazoles, the acidic N-H proton of one molecule typically forms a strong hydrogen bond with the basic lone pair on the sp²-hybridized nitrogen of a neighboring molecule. This interaction often leads to the formation of infinite chains or centrosymmetric dimers.[3]

-

Halogen Bonding (C-Br···N/O): The bromine atom has an electropositive region (the σ-hole) which can act as a Lewis acid, forming favorable interactions with Lewis bases like nitrogen atoms. While not always present, this is a key interaction to look for in bromo-substituted compounds.

-

C-H···π Interactions: The electron-rich faces of the aromatic rings can act as weak hydrogen bond acceptors for C-H groups, helping to stabilize the three-dimensional packing.[7]

-

π-π Stacking: The planar aromatic rings can stack on top of each other in either a face-to-face or an offset arrangement. These interactions are crucial for the stability of many aromatic compounds.[10]

Figure 3: Key intermolecular interactions governing the crystal packing of benzimidazoles.

Advanced Analysis: Hirshfeld Surface

To gain deeper, quantitative insight into the intermolecular contacts, Hirshfeld surface analysis is an invaluable computational tool.[11][12][13] It maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of all intermolecular interactions simultaneously.

The Hirshfeld surface is generated based on the electron density of the molecule. The surface is colored according to a normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

-

Red Spots: Indicate contacts shorter than the van der Waals radii, representing the strongest interactions (e.g., hydrogen bonds).

-

White Regions: Represent contacts approximately equal to the van der Waals radii.

-

Blue Regions: Indicate contacts longer than the van der Waals radii.

The analysis also generates a 2D "fingerprint plot," which summarizes the relative contributions of different types of contacts. For a compound like this compound, this plot would quantify the percentage of the surface involved in H···H, C···H, N···H, and Br···H contacts, providing a holistic view of the packing forces.[11][14][15]

Conclusion

The crystal structure analysis of this compound provides a definitive, atom-resolution picture of its molecular conformation and supramolecular architecture. Through a systematic workflow encompassing synthesis, crystallization, and single-crystal X-ray diffraction, we can elucidate the critical structural parameters, such as the dihedral twist between the aromatic systems, and map the network of intermolecular forces—including hydrogen bonds, halogen bonds, and π-stacking—that dictate the crystal packing. These insights are not merely academic; they form the essential foundation for understanding the compound's physicochemical properties and for guiding future efforts in drug discovery and materials science.

References

- 1. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Indispensable Role of Solid-State Characterization in Benzimidazole Drug Development

An In-depth Technical Guide to X-ray Diffraction Data for Substituted Benzimidazoles

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of X-ray diffraction (XRD) techniques as applied to the study of substituted benzimidazoles. With full editorial control, this document is structured to offer not just procedural steps but a deep dive into the causality behind experimental choices, ensuring a robust and self-validating approach to data acquisition and interpretation.

Substituted benzimidazoles are a cornerstone of modern pharmacology, with applications ranging from proton pump inhibitors to anthelmintics.[1][2] Their therapeutic efficacy, however, is not solely dependent on their molecular structure but is profoundly influenced by their solid-state properties. The arrangement of molecules in a crystal lattice dictates critical physicochemical characteristics such as solubility, dissolution rate, stability, and bioavailability.[3][4] Consequently, a thorough understanding of the solid-state chemistry of these compounds is a regulatory and scientific necessity.[5][6][7]

X-ray diffraction (XRD) stands as the unequivocal gold standard for the solid-state characterization of crystalline materials.[8] It provides a direct probe of the three-dimensional arrangement of atoms in a crystal, offering unparalleled insights into molecular conformation, intermolecular interactions, and the phenomenon of polymorphism.

Part 2: Core Methodologies: A Dichotomy of Purpose

The two primary XRD techniques employed in the analysis of substituted benzimidazoles are single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD). The selection of the appropriate technique is contingent upon the specific information sought and the nature of the available sample.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure Elucidation

SC-XRD is the most powerful technique for determining the precise atomic arrangement within a molecule and its crystal lattice.[9] It provides an unambiguous determination of bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing, such as hydrogen bonds and π-π stacking.[1][9][10]

The success of an SC-XRD experiment is predicated on the quality of the single crystal. The following protocol is designed to be a self-validating system, where each step contributes to the integrity of the final structural model.

Step 1: Crystal Growth – The Foundation of a High-Quality Structure

-

Causality: A high-quality, single crystal, typically between 0.1 and 0.3 mm in size, is paramount for generating a clean diffraction pattern.[11] Defects in the crystal lattice will lead to diffuse scattering and a poorly resolved structure.

-

Methodology:

-

Solvent Selection: A systematic screening of solvents with varying polarities is crucial. Slow evaporation of a dilute solution is the most common and effective method for growing high-quality single crystals of organic molecules.

-

Crystal Selection: Under a polarized light microscope, select a crystal that is transparent, has well-defined faces, and extinguishes light uniformly upon rotation.[11] This indicates a single, well-ordered lattice.

-

Mounting: The selected crystal should be mounted on a cryo-loop with a minimal amount of a cryo-protectant to prevent ice formation during data collection at cryogenic temperatures (typically 100 K).

-

Step 2: Data Collection – Capturing the Diffraction Pattern

-

Causality: Collecting a complete and redundant dataset is essential for accurate structure determination. Redundancy allows for better scaling of the data and more reliable intensity measurements.

-

Methodology:

-

Instrumentation: A modern single-crystal diffractometer equipped with a high-intensity X-ray source and a sensitive detector is required.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The strategy is optimized to cover the entire unique part of the reciprocal space with sufficient redundancy.

-

Step 3: Structure Solution and Refinement – From Data to Molecular Model

-

Causality: The "phase problem" in crystallography requires the use of computational methods to derive an initial structural model from the measured diffraction intensities. This model is then refined to best fit the experimental data.

-

Methodology:

-

Data Reduction: The raw diffraction images are processed to yield a list of reflection intensities.

-

Structure Solution: Direct methods are typically employed to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods. The quality of the final model is assessed by metrics such as the R-factor.

-

Caption: Logical workflow for identifying polymorphs of a substituted benzimidazole.

Part 4: Authoritative Grounding and Comprehensive References

The methodologies and interpretations presented in this guide are grounded in established crystallographic principles and best practices. For further exploration and validation, the following authoritative resources are recommended.

Crystallographic Databases:

-

The Cambridge Structural Database (CSD): The world's largest repository of small-molecule organic and metal-organic crystal structures. [12][13]It is an invaluable resource for comparing the crystal packing of novel benzimidazole derivatives with known structures.

-

The Crystallography Open Database (COD): An open-access collection of crystal structures of organic, inorganic, and metal-organic compounds. [14]* The Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD): A comprehensive database of powder diffraction patterns for phase identification. [14]

References

- 1. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. particle.dk [particle.dk]

- 5. fda.gov [fda.gov]

- 6. rroij.com [rroij.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. The applicability of powder X-ray diffraction to the quantification of drug substance polymorphs using a model organic system | Powder Diffraction | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. Chemistry Databases – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 14. iucr.org [iucr.org]

An In-depth Technical Guide to the Solubility of 2-(4-Bromophenyl)benzimidazole in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 2-(4-bromophenyl)benzimidazole (CAS No. 2622-74-4), a significant heterocyclic compound in medicinal chemistry and materials science. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on the foundational principles governing its solubility, predicted solubility profiles based on its physicochemical properties, and a robust experimental framework for its empirical determination.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a benzimidazole core substituted with a 4-bromophenyl group.[1] This molecular structure confers a unique combination of properties, including thermal stability and potential biological activities, which has led to its investigation in various research domains, including as an intermediate for pharmaceuticals.[1] Understanding its solubility is a critical first step in the design of synthetic routes, formulation development, and biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrN₂ | [2] |

| Molecular Weight | 273.13 g/mol | [2][3] |

| Appearance | White to Brown powder/crystal | [3] |

| Melting Point | 299 °C | [2][3] |

| pKa (Predicted) | 11.24 ± 0.10 | [2] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

The this compound molecule possesses both polar and non-polar characteristics. The benzimidazole moiety, with its nitrogen atoms, can act as a hydrogen bond donor and acceptor. The phenyl and bromophenyl rings, on the other hand, are non-polar. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.

Predicted Solubility Profile

Given the increased non-polar character due to the bromophenyl group, this compound is expected to exhibit the following general solubility trends:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar and non-polar parts of the molecule.

-

Moderate Solubility: In polar protic solvents like ethanol and methanol, where hydrogen bonding interactions with the benzimidazole ring are possible. The presence of the large non-polar bromophenyl group may limit very high solubility.

-

Moderate to Low Solubility: In solvents of intermediate polarity such as acetone, acetonitrile, and dichloromethane. Synthesis of related compounds has been carried out in these solvents, indicating at least some degree of solubility.

-

Low to Insoluble: In non-polar solvents like toluene and hexane, due to the overall polar nature of the benzimidazole core.

Experimental Determination of Solubility

To obtain precise and actionable data, the experimental determination of solubility is essential. The following is a detailed, step-by-step methodology for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle.

-

Centrifuge the vials to ensure complete sedimentation of the undissolved solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Weigh the vial containing the dry solid residue.

-

-

Quantification (Alternative to Gravimetric Analysis):

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Analyze the standards by HPLC to establish the relationship between concentration and peak area.

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of the saturated solution using the calibration curve, taking into account the dilution factor.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in g/L or mg/mL.

-

Repeat the experiment at least in triplicate for each solvent and report the average solubility and standard deviation.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature.

-

pH: For ionizable compounds, the pH of the solution can significantly affect solubility. Benzimidazoles can be protonated in acidic conditions, which may increase their solubility in aqueous or protic organic media.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

Conclusion

A comprehensive understanding of the solubility of this compound is paramount for its effective application in research and development. While specific quantitative data is currently lacking in the literature, this guide provides a strong theoretical and practical framework for researchers. By applying the principles of solute-solvent interactions and following the detailed experimental protocol, scientists can generate reliable solubility data to inform their work in drug discovery, materials science, and beyond.

References

The Multifaceted Mechanisms of Benzimidazole-Based Compounds: A Technical Guide for Researchers

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery

The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and an imidazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Initially recognized for their potent anthelmintic properties, benzimidazole-based compounds have since been successfully developed as proton pump inhibitors (PPIs) for treating acid-related gastrointestinal disorders, and are now being extensively investigated for their anticancer and antiviral potential.[4][5]

This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of benzimidazole-based compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a description of what these compounds do, but an exploration of the causality behind their biological effects and the experimental methodologies used to elucidate them.

I. Disruption of Microtubule Dynamics: A Cornerstone of Anthelmintic and Anticancer Activity

One of the most well-established mechanisms of action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[6] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[7] By disrupting microtubule dynamics, benzimidazoles can induce cell cycle arrest and apoptosis, making them effective anthelmintics and promising anticancer agents.[7][8]

A. Molecular Target: β-Tubulin

Benzimidazoles selectively bind to β-tubulin, a key subunit of the microtubule structure.[9] This binding prevents the polymerization of tubulin dimers into microtubules.[9] The specificity for helminthic β-tubulin over mammalian tubulin is a critical factor in the anthelmintic efficacy and favorable safety profile of drugs like albendazole and mebendazole. However, certain benzimidazole derivatives exhibit potent inhibitory effects on mammalian tubulin, which is the basis for their investigation as anticancer agents.[10]

B. Mechanism of Inhibition and Cellular Consequences

The binding of benzimidazoles to β-tubulin disrupts the dynamic equilibrium between polymerization and depolymerization of microtubules. This leads to a cascade of cellular events:

-

Mitotic Arrest: Disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during cell division, leading to an arrest in the G2/M phase of the cell cycle.[8][11]

-

Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. This is often characterized by the depolarization of the mitochondrial membrane and activation of caspases.[8][12]

-

Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of vesicles and organelles within the cell. Inhibition of their function can disrupt these essential processes.

C. Structure-Activity Relationship (SAR) Insights

The substituent at the 5(6)-position of the benzimidazole ring plays a crucial role in determining the potency of tubulin polymerization inhibition. The size and physicochemical properties of this substituent significantly influence the compound's activity. Generally, increased hydrophobicity or molar volume of the substituent at this position can enhance inhibitory potency.[10]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This assay is a fundamental method to quantify the inhibitory effect of benzimidazole compounds on microtubule formation. The polymerization of purified tubulin is monitored by an increase in turbidity (light scattering) as microtubules form.[7]

Diagram of the Experimental Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin (>99% pure) to a concentration of 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.[7]

-

Prepare a 10 mM GTP working solution in GTB.[7]

-

Prepare serial dilutions of the test benzimidazole compound and a positive control (e.g., Nocodazole) in GTB. A vehicle control (e.g., DMSO) should also be prepared.[7]

-

-

Assay Setup:

-

In a pre-chilled 96-well plate on ice, add the components in the following order: GTB, test compound/control, GTP solution, and finally the tubulin solution. The final concentration of tubulin is typically around 50-60 µM.[13]

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes to monitor the polymerization process.[7]

-

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

-

Plot the change in absorbance versus time for each concentration of the test compound and controls.

-

Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Quantitative Data: IC50 Values of Benzimidazole Derivatives on Tubulin Polymerization

| Compound | IC50 (µM) | Cell Line/System | Reference |

| Nocodazole | ~0.04 | In vitro | [14] |

| Mebendazole | 5.65 ± 0.05 | In vitro | [12] |

| Compound 7n | 5.05 ± 0.13 | In vitro | [8] |

| Compound 12b | ~0.05 (average) | In vitro | [15] |

| Compound 12j | 5.65 ± 0.05 | In vitro | [12] |

| Compound 14d | 7.63 | In vitro | [16] |

| Compound 14o | 8.77 | In vitro | [16] |

II. Irreversible Inhibition of the Gastric H+/K+-ATPase: The Mechanism of Proton Pump Inhibitors

Substituted benzimidazoles, such as omeprazole, lansoprazole, and pantoprazole, are the mainstay for treating acid-related disorders.[17] Their mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump.[18]

A. Molecular Target: The H+/K+-ATPase (Proton Pump)

The H+/K+-ATPase is a P-type ATPase found in the secretory canaliculi of parietal cells in the stomach lining.[19] It is responsible for the final step in gastric acid secretion, exchanging cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+) against a steep concentration gradient, a process fueled by ATP hydrolysis.[19]

B. Mechanism of Inhibition: A Prodrug Approach

Benzimidazole PPIs are administered as inactive prodrugs.[20] Their mechanism of action is a classic example of targeted drug activation:

-

Accumulation: As weak bases, PPIs cross cell membranes and accumulate in the acidic environment of the parietal cell's secretory canaliculi.[21]

-

Acid-Catalyzed Activation: In this highly acidic environment, the benzimidazole undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide intermediate.[22]

-

Covalent Bonding: The active sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, particularly Cys813 and Cys822.[20] This covalent modification irreversibly inactivates the enzyme.[18]

Signaling Pathway of Proton Pump Inhibition:

Caption: Mechanism of proton pump inhibition by benzimidazoles.

C. Structure-Activity Relationship (SAR) Insights

The substituents on both the benzimidazole and pyridine rings of the PPI scaffold influence the pKa of the molecule, which in turn affects the rate of acid-catalyzed activation.[23] For instance, electron-donating groups on the benzimidazole ring can enhance the rate of activation.[23]

Experimental Workflow: In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the enzymatic activity of the H+/K+-ATPase by quantifying the rate of ATP hydrolysis, which is inhibited by activated PPIs.

Detailed Protocol:

-

Preparation of H+/K+-ATPase Enriched Gastric Vesicles:

-

Enzyme Activation and Inhibition:

-

ATPase Activity Assay:

-

Quantification of Phosphate:

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically (e.g., using the Fiske-Subbarow method).[19]

-

-

Data Analysis:

-

The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration.

-

The IC50 value is determined from the resulting dose-response curve.

-

Quantitative Data: IC50 Values of Benzimidazole PPIs on H+/K+-ATPase

| Compound | IC50 (µM) | Conditions | Reference |